molecular formula C22H21ClN6O3S B6566751 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1170549-21-9

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B6566751
CAS No.: 1170549-21-9
M. Wt: 485.0 g/mol
InChI Key: JIQLODOXTPQGCL-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-methylphenyl)acetamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor, designed for advanced research in immunology and oncology. Its primary mechanism of action involves the ATP-competitive inhibition of the JAK3 kinase, a critical component of the cytokine receptor signaling pathway for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. The selective inhibition of JAK3 over other JAK family members makes this compound a valuable tool for dissecting the role of JAK3-specific signaling in T-cell and natural killer (NK) cell function, lymphocyte proliferation, and immune cell survival. Research indicates that this compound exhibits significant potency, with an IC50 value in the low nanomolar range against JAK3 (IC50 = 1.6 nM), while demonstrating excellent selectivity over JAK1 and JAK2. This high degree of selectivity is crucial for minimizing off-target effects in experimental models. The core structure features a 1,2,4-oxadiazole moiety linked to a pyrazol core, which is critical for its high-affinity binding to the kinase domain. Its primary research applications include the study of autoimmune diseases such as rheumatoid arthritis and psoriasis, the investigation of T-cell leukemias and lymphomas where the JAK-STAT pathway is constitutively active, and the development of novel targeted immunotherapies. This product is cited in patent literature, including WO2015198164A1 , which covers pyrazole derivatives as JAK3 inhibitors. As a key chemical probe, it enables researchers to validate JAK3 as a therapeutic target and explore the downstream consequences of its inhibition on gene transcription and cellular proliferation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3S/c1-12-4-7-14(10-16(12)23)25-17(30)11-29-19(24)18(22(27-29)33-3)21-26-20(28-32-21)13-5-8-15(31-2)9-6-13/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQLODOXTPQGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-methylphenyl)acetamide is a novel synthetic derivative featuring complex structural motifs that may confer significant biological activity. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and cytotoxic effects based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H24ClN6O3S
  • Molecular Weight : 480.5 g/mol

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit notable antimicrobial properties. The presence of the 1,2,4-oxadiazole ring in this compound suggests potential efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can possess strong bactericidal effects, particularly against Staphylococcus spp. and other Gram-positive bacteria .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AStaphylococcus aureus8 µg/mL
Oxadiazole Derivative BEscherichia coli16 µg/mL
Target CompoundStaphylococcus spp.TBD

Anticancer Activity

The anticancer potential of the target compound is supported by its structural components that are known to inhibit critical enzymes involved in cancer cell proliferation. The pyrazole and oxadiazole rings are particularly noted for their ability to interfere with cellular mechanisms such as telomerase activity and topoisomerase function .

In vitro studies have demonstrated that similar compounds exhibit IC50 values in the micromolar range against various cancer cell lines:

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Oxadiazole Derivative CA549 (Lung Cancer)10
Oxadiazole Derivative DMCF7 (Breast Cancer)15
Target CompoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives can exhibit toxicity towards normal cell lines (e.g., L929 fibroblasts), others may enhance cell viability at certain concentrations. The target compound's cytotoxic profile remains to be fully elucidated but is expected to follow a similar trend observed in other oxadiazole derivatives .

Table 3: Cytotoxicity Results

CompoundCell LineConcentration (µM)Effect
Oxadiazole Derivative EL929100Toxic
Oxadiazole Derivative FA54950Increased Viability
Target CompoundTBDTBDTBD

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural features of the oxadiazole and pyrazole rings may inhibit key enzymes involved in DNA replication and repair.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Gene Expression Modulation : The presence of specific functional groups can influence gene expression related to biofilm formation and resistance mechanisms in bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds featuring oxadiazole and pyrazole moieties possess significant anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of drugs by improving their interaction with target proteins involved in cancer progression. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties
The incorporation of the methylsulfanyl group in the structure enhances its antimicrobial activity. Research has demonstrated that compounds with similar structures exhibit potent activity against a range of bacteria and fungi, making them candidates for new antimicrobial therapies .

Anti-inflammatory Effects
Compounds containing pyrazole and oxadiazole rings have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced thermal and mechanical properties. Research into polymers incorporating oxadiazole units has shown improvements in durability and resistance to degradation .

Nanotechnology Applications
Due to its unique electronic properties, this compound has potential applications in nanotechnology, particularly in the development of nanoscale devices and sensors. The incorporation of such compounds into nanomaterials can enhance their electronic properties, making them suitable for applications in electronics and photonics .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines ,
Antimicrobial PropertiesEffective against multiple bacterial strains ,
Anti-inflammatory EffectsModulates key inflammatory pathways
Polymer ChemistryEnhances thermal stability and mechanical strength of polymers
NanotechnologyImproves electronic properties in nanoscale devices

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

  • N-(2-Chloro-4-methylphenyl) variant: describes a positional isomer where the chloro and methyl groups on the phenyl ring are at positions 2 and 4, respectively.
  • N-(2-Chlorobenzyl) variant : replaces the 3-chloro-4-methylphenyl group with a 2-chlorobenzyl moiety. The benzyl group introduces rotational flexibility, which may reduce target affinity compared to the rigid 3-chloro-4-methylphenyl substituent .

Core Heterocycle Variations

  • Oxadiazole vs. Triazole: Compounds like 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide () replace the oxadiazole with a triazole. Triazoles generally exhibit stronger hydrogen-bonding capacity, which may enhance target engagement but reduce metabolic stability compared to oxadiazoles .
  • Fipronil Derivatives: highlights pyrazole-based insecticides like Fipronil, which contain trifluoromethyl and cyano groups. While the target compound shares a pyrazole backbone, its oxadiazole and acetamide substituents suggest divergent applications (e.g., anti-inflammatory vs. insecticidal) .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons

Compound Name / Feature Target Compound BI 665915 () 4h ()
Core Structure Pyrazole-oxadiazole Pyrazole-oxadiazole Thiazole-triazole
Key Substituents 4-MeO-Ph, 3-Cl-4-Me-Ph Pyrimidine, cyclopropyl 3-Chloro-4-methylbenzyl
Reported Activity Not available FLAP inhibitor (IC₅₀ < 10 nM) Anti-cancer (M.p. 148°C)
Metabolic Stability Likely high (methylsulfanyl) High (low CYP3A4 risk) Moderate (thioether)
Synthetic Yield Not reported Optimized (Structure-guided design) 68% (for 4h)
  • BI 665915 : This FLAP inhibitor () shares the oxadiazole motif and demonstrates how structural optimization (e.g., cyclopropyl groups) improves PK profiles. The target compound’s 4-methoxyphenyl group may similarly enhance membrane permeability .
  • Anti-Cancer Thiazole Derivatives : ’s compound 4h shows moderate anti-cancer activity (melting point 148°C), suggesting that the target compound’s pyrazole-oxadiazole core could be explored for similar applications if paired with appropriate substituents .

Preparation Methods

Formation of the Amidoxime Intermediate

4-Methoxybenzamide (1) reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methoxybenzamidoxime (2). This intermediate is critical for subsequent cyclization.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C

  • Time: 6–8 hours

  • Yield: 85–90%

Cyclization to 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid

The amidoxime (2) undergoes cyclization with trifluoroacetic anhydride (TFAA) as a dehydrating agent, forming 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (3).

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Reagent: TFAA (2.5 equiv)

  • Temperature: 0°C → room temperature

  • Time: 12 hours

  • Yield: 75–80%

Synthesis of the 5-Amino-3-(Methylsulfanyl)Pyrazole Moiety

The pyrazole ring is constructed via a cyclocondensation reaction between thiosemicarbazide (4) and ethyl acetoacetate (5), followed by methylation.

Cyclocondensation to 5-Amino-3-Mercapto-1H-Pyrazole

Thiosemicarbazide (4) and ethyl acetoacetate (5) react in acetic acid under reflux to form 5-amino-3-mercapto-1H-pyrazole (6).

Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 120°C

  • Time: 4 hours

  • Yield: 70–75%

Methylation to Introduce the Methylsulfanyl Group

The mercapto group in (6) is methylated using methyl iodide in the presence of potassium carbonate, yielding 5-amino-3-(methylsulfanyl)-1H-pyrazole (7).

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: K₂CO₃ (2.0 equiv)

  • Reagent: CH₃I (1.2 equiv)

  • Temperature: 60°C

  • Time: 2 hours

  • Yield: 90–95%

Coupling of the Oxadiazole and Pyrazole Fragments

The oxadiazole carboxylic acid (3) is converted to its acid chloride using thionyl chloride (SOCl₂), which then reacts with the pyrazole amine (7) to form the amide-linked intermediate (8).

Reaction Conditions :

  • Solvent: Thionyl chloride (neat)

  • Temperature: 70°C (for acid chloride formation)

  • Coupling Agent: Pyridine (catalytic)

  • Yield: 65–70%

Introduction of the Acetamide Side Chain

The final step involves acetylation of 3-chloro-4-methylaniline (9) with acetyl chloride to form N-(3-chloro-4-methylphenyl)acetamide (10), followed by coupling with intermediate (8) via a nucleophilic aromatic substitution.

Reaction Conditions :

  • Acetylation:

    • Solvent: Dry ether

    • Reagent: Acetyl chloride (1.1 equiv)

    • Base: Triethylamine (2.0 equiv)

    • Temperature: 0°C → room temperature

    • Yield: 85–90%

  • Coupling:

    • Solvent: Tetrahydrofuran (THF)

    • Base: NaH (1.5 equiv)

    • Temperature: 50°C

    • Time: 6 hours

    • Yield: 60–65%

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for critical steps in the synthesis:

StepReactionSolventReagentTemp (°C)Yield (%)
2.1Amidoxime FormationEthanolNH₂OH·HCl8085–90
2.2Oxadiazole CyclizationDCMTFAA0→2575–80
3.2MethylationDMFCH₃I, K₂CO₃6090–95
4Amide CouplingSOCl₂/THFPyridine70→2565–70
5Acetamide CouplingTHFNaH5060–65

The TFAA-mediated cyclization (Step 2.2) offers superior regioselectivity compared to traditional PCl₅-based methods, minimizing byproducts. Similarly, using NaH in the final coupling (Step 5) enhances reaction efficiency over weaker bases like K₂CO₃.

Challenges and Optimization Opportunities

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Replacing TFAA with milder dehydrating agents (e.g., EDC/HOBt) may improve stability.

  • Pyrazole Functionalization : Direct introduction of the methylsulfanyl group via Mitsunobu reaction could bypass the need for toxic methyl iodide.

  • Final Coupling Yield : Employing Ullmann-type coupling with CuI catalysis may enhance the efficiency of the aromatic substitution step.

Q & A

Q. What is the standard synthetic protocol for this compound?

The synthesis involves multi-step reactions, starting with the condensation of substituted oxadiazole and pyrazole precursors. Key steps include refluxing equimolar concentrations of intermediates (e.g., 4-methoxyphenyl-oxadiazole and methylsulfanyl-pyrazole derivatives) at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction purification involves distillation, acid-ice quenching, and recrystallization from ethanol .

Q. How is structural confirmation achieved post-synthesis?

Spectroscopic characterization is critical. Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., methoxy, methylsulfanyl groups), while Infrared Spectroscopy (IR) identifies functional groups like acetamide carbonyls. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities .

Q. What preliminary biological screenings are recommended?

Initial assays focus on antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Anti-exudative or anti-inflammatory potential can be tested in carrageenan-induced edema models at doses of 10 mg/kg, with diclofenac sodium as a reference .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies systematically modify substituents (e.g., replacing 4-methoxyphenyl with halogens or electron-withdrawing groups) and compare bioactivity. Computational tools like molecular docking predict binding affinities to targets (e.g., COX-2, tubulin), while in vitro assays validate changes in IC50 values .

Q. What strategies optimize reaction yield during synthesis?

Catalyst screening (e.g., zeolite vs. DMF) and reaction condition optimization (temperature, solvent polarity) are key. Computational reaction path searches (e.g., quantum chemical calculations) identify energy barriers, reducing trial-and-error experimentation. Purification via column chromatography with gradient elution improves purity (>95%) .

Q. How is the mechanism of action investigated?

Mechanistic studies employ enzyme inhibition assays (e.g., tubulin polymerization inhibition) and cellular apoptosis markers (caspase-3/7 activation). Molecular dynamics simulations track ligand-protein interactions over time, while metabolomics identifies downstream pathways affected (e.g., arachidonic acid metabolism) .

Q. How to resolve contradictions in reported biological activities?

Reproduce assays under standardized conditions (e.g., cell line provenance, serum-free media). Structural analogs with confirmed purity are tested in parallel. Meta-analyses of substituent effects (e.g., methylsulfanyl vs. hydroxyl groups) clarify activity trends .

Q. What methodologies assess compound stability under varying conditions?

Accelerated stability studies expose the compound to extreme pH (1–13), UV light, and humidity (40°C/75% RH). High-performance liquid chromatography (HPLC) monitors degradation products, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How is derivatization used to enhance pharmacological properties?

Functional group modifications include substituting the methylsulfanyl group with trifluoromethyl for enhanced lipophilicity or introducing PEG chains to improve solubility. Click chemistry (e.g., azide-alkyne cycloaddition) enables rapid library generation for high-throughput screening .

Q. What approaches validate in vivo pharmacological efficacy?

Rodent models (e.g., xenograft tumors) evaluate bioavailability and toxicity at doses ranging from 5–50 mg/kg. Pharmacokinetic studies measure plasma half-life via LC-MS/MS, while histopathology examines organ-specific toxicity. Dose optimization uses allometric scaling from in vitro IC50 values .

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